molecular formula C21H19N5O B13408827 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea CAS No. 796967-10-7

1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-m-tolylurea

货号: B13408827
CAS 编号: 796967-10-7
分子量: 357.4 g/mol
InChI 键: SPMHGQZFMNZCBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of VEGFR2/Flt3/c-Kit Inhibitor involves the formation of a 3-aminoindazolylurea structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness.

化学反应分析

The VEGFR2/Flt3/c-Kit Inhibitor undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the indazole ring or the phenyl groups, potentially altering the compound’s activity.

    Substitution Reactions: Common reagents for these reactions include halogens and nucleophiles, which can replace hydrogen atoms on the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the breakdown of the compound.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings .

科学研究应用

The VEGFR2/Flt3/c-Kit Inhibitor has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in various chemical pathways.

    Biology: Helps in understanding the signaling pathways mediated by VEGFR2, Flt3, and c-Kit, which are crucial for cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those where VEGFR2, Flt3, and c-Kit are overexpressed.

作用机制

The VEGFR2/Flt3/c-Kit Inhibitor exerts its effects by competitively inhibiting the ATP-binding sites of VEGFR2, Flt3, and c-Kit. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation, migration, and survival. The compound has shown potent inhibitory activity with IC50 values in the nanomolar range for these receptors .

相似化合物的比较

Similar compounds to the VEGFR2/Flt3/c-Kit Inhibitor include other tyrosine kinase inhibitors such as:

    Sunitinib: Targets multiple tyrosine kinases including VEGFR, PDGFR, and c-Kit.

    Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.

    Imatinib: Primarily targets BCR-ABL, c-Kit, and PDGFR.

The uniqueness of the VEGFR2/Flt3/c-Kit Inhibitor lies in its specific and potent inhibition of VEGFR2, Flt3, and c-Kit, making it a valuable tool for studying these pathways and their roles in disease .

属性

CAS 编号

796967-10-7

分子式

C21H19N5O

分子量

357.4 g/mol

IUPAC 名称

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C21H19N5O/c1-13-4-2-5-16(12-13)24-21(27)23-15-10-8-14(9-11-15)17-6-3-7-18-19(17)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27)

InChI 键

SPMHGQZFMNZCBV-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。